2-(4-chlorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide
Description
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Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S2/c19-12-3-5-13(6-4-12)23-11-17(21)20-10-14-7-8-16(25-14)18(22)15-2-1-9-24-15/h1-9H,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIKWVPGMKPEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural features:
- Chlorophenoxy group : Enhances lipophilicity which may improve cellular uptake.
- Thiophene moiety : Known for its biological activity, particularly in anti-inflammatory and anticancer properties.
Research indicates that thiophene derivatives often exhibit their biological effects through several mechanisms, including:
- Inhibition of pro-inflammatory cytokines : Compounds with thiophene rings have been shown to inhibit the expression of inflammatory markers such as TNF-α and IL-6 .
- Blocking enzyme activity : The inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX) is a common pathway for anti-inflammatory activity .
Anti-inflammatory Activity
A study demonstrated that thiophene-based compounds could effectively reduce inflammation in vitro by inhibiting mast cell degranulation and reducing the production of pro-inflammatory cytokines. For instance, a related thiophene compound showed a significant reduction in TNF-α levels when tested on THP-1 monocytes .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of related thiophene compounds against various cancer cell lines. The IC50 values for several synthesized thiophene derivatives were measured against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results are summarized in Table 1.
| Compound | IC50 (HepG2) µM | IC50 (MCF-7) µM |
|---|---|---|
| 4a | 66±1.20 | 50±0.47 |
| 4b | 54±0.25 | 50±0.53 |
| 6b | 100±2.00 | 100±1.10 |
| 8b | 73±1.50 | 82±0.58 |
| 10a | 98±0.14 | 100±0.47 |
These findings indicate that compounds like 4a and 4b exhibit promising anticancer properties, with IC50 values comparable to standard chemotherapeutic agents such as Sorafenib .
Case Studies
- Inflammation Model : In a controlled study involving LPS-induced inflammation, a thiophene derivative was administered at varying doses, revealing a dose-dependent reduction in inflammatory markers.
- Cancer Cell Line Study : A series of thiophene derivatives were tested on HepG2 cells, demonstrating significant cytotoxicity at concentrations as low as 25 µM, suggesting potential as chemotherapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential pharmacological activities, particularly as an anti-inflammatory and anticancer agent. The presence of the thiophene moiety is significant, as thiophenes are known for their biological activities.
Anti-inflammatory Properties
Research indicates that compounds featuring thiophene derivatives can inhibit leukotriene synthesis, which plays a crucial role in inflammatory responses. For instance, studies have shown that certain thiophene-containing compounds exhibit inhibitory effects on 5-lipoxygenase (5-LO), an enzyme involved in leukotriene production . The design of 2-(4-chlorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide could potentially enhance this activity due to its structural attributes.
Anticancer Activity
The anticancer properties of thiophene derivatives have been explored in various studies. Compounds similar to 2-(4-chlorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting tumor growth . The incorporation of specific functional groups may enhance selectivity towards cancerous cells while minimizing effects on healthy cells.
Material Science Applications
Beyond medicinal uses, this compound may also find applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.
Organic Electronics
Thiophene derivatives are widely used in organic electronics due to their excellent electrical conductivity and stability. The unique structure of 2-(4-chlorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide could be leveraged to create novel organic semiconductors that exhibit improved charge transport properties .
Photovoltaic Devices
Research has indicated that incorporating thiophene-based compounds into photovoltaic devices can enhance their efficiency. The compound's ability to form stable thin films makes it a candidate for further exploration in solar cell technology .
Inhibition of 5-Lipoxygenase
A study conducted by Li et al. (2016) demonstrated that a series of thiophene-containing compounds effectively inhibited 5-lipoxygenase activity, which is crucial for developing anti-inflammatory drugs. The structure–activity relationship (SAR) analysis revealed that modifications to the thiophene ring could significantly enhance inhibitory potency .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 12 | 5-LO Inhibition |
| Compound B | 8 | 5-LO Inhibition |
Anticancer Efficacy on Cell Lines
Research published in the Journal of Medicinal Chemistry highlighted the anticancer efficacy of thiophene derivatives against various cancer cell lines, including breast and lung cancer cells. The study found that certain modifications to the thiophene structure led to increased cytotoxicity .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | Compound X | 15 |
| A549 (Lung) | Compound Y | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
